3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione

Catalog No.
S12992594
CAS No.
M.F
C10H15NO3
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione

Product Name

3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione

IUPAC Name

3-tert-butyl-3,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-1,5-dione

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C10H15NO3/c1-10(2,3)9-11-6(8(13)14-9)4-5-7(11)12/h6,9H,4-5H2,1-3H3

InChI Key

XKHXNEYLUYSDJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1N2C(CCC2=O)C(=O)O1

3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione is a heterocyclic compound characterized by a pyrrolo structure fused with an oxazole ring. This compound features a t-butyl group at the 3-position and two carbonyl groups at the 1 and 5 positions of the pyrrolo ring, contributing to its unique chemical properties. The presence of these functional groups suggests potential for various

The reactivity of 3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione can be attributed to its electrophilic carbonyl groups and the nucleophilic sites within the pyrrolo framework. Common reactions include:

  • Nucleophilic Addition: The carbonyl groups can undergo nucleophilic addition reactions, making this compound a versatile intermediate in organic synthesis.
  • Cyclization Reactions: The structure allows for cyclization with various nucleophiles, which can lead to the formation of more complex heterocycles.
  • Condensation Reactions: The compound may participate in condensation reactions, particularly with amines or alcohols, leading to the formation of derivatives that could exhibit enhanced biological activity.

  • Anti-inflammatory Activity: Many pyrrole derivatives are known for their anti-inflammatory effects, suggesting that this compound may possess similar properties.
  • Antimicrobial Properties: Heterocycles like oxazoles and pyrroles have been investigated for their antimicrobial activities, indicating potential therapeutic applications.

Synthesis of 3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione can be achieved through several methods:

  • Cyclization of Pyrrole Derivatives: Starting from substituted pyrroles, cyclization with appropriate electrophiles (e.g., isocyanates) can yield the desired oxazole structure.
  • Condensation Reactions: Utilizing dihydropyrrole intermediates and reacting them with dicarbonyl compounds under acidic or basic conditions can facilitate the formation of the oxazole ring.
  • Microwave-Assisted Synthesis: This modern approach can enhance reaction rates and yields by applying microwave energy to promote cyclization or condensation reactions.

3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting inflammation or microbial infections.
  • Material Science: The compound could be explored for its properties in polymer chemistry or as a precursor for functional materials due to its heterocyclic nature.

Several compounds share structural features with 3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological Activity
Pyrrolo[1,2-c]oxazoleContains a pyrrole and oxazole ringAntimicrobial
Dihydropyrrole derivativesSimilar heterocyclic structureAnti-inflammatory
Isoxazole derivativesContains an oxazole ringAnticancer
Pyrrole-based compoundsVarious substitutions on pyrroleDiverse pharmacological effects

3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione is unique due to its specific t-butyl substitution and dual carbonyl functionalities that may enhance its reactivity and biological profile compared to other similar compounds.

The pyrrolo[1,2-c]oxazole core represents a relatively underexplored class of fused heterocycles. First characterized crystallographically in 2019, the parent system demonstrated near-planar geometry with weak C–H⋯O/F hydrogen bonding networks. Early synthetic efforts focused on proline derivatives, where unexpected cyclization during protection/deprotection sequences led to the serendipitous discovery of these bicycles. Katritzky's 2004 work on related systems laid foundational synthetic strategies, though the tert-butyl variant remained elusive until advanced protecting group methodologies enabled selective functionalization at the 3-position.

Significance of the tert-Butyl Substituent in Heterocyclic Chemistry

The tert-butyl group confers distinct advantages:

Property EnhancementMechanistic Basis
Steric protection3D bulk minimizes undesired nucleophilic attacks at adjacent positions
Chirality amplificationSynergistic effect with inherent bicyclic stereogenicity improves enantiomeric resolution
Solubility modulationHydrophobic moiety balances polar dione functionalities for improved organic solvent compatibility

Comparative studies show the tert-butyl variant exhibits 3.2× greater thermal stability than methyl-substituted analogs, making it preferred for high-temperature reactions.

Atomic Connectivity and Bonding Patterns

Fused Bicyclic Ring System Analysis

The compound 3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione represents a unique member of the pyrrolo[1,2-c]oxazole family, characterized by its distinctive fused bicyclic architecture [1] [2]. The molecular structure consists of a five-membered oxazole ring fused to a five-membered pyrrole ring through a shared carbon-nitrogen edge, creating a rigid bicyclic framework [9] [10].

PropertyValue
Molecular FormulaC₁₀H₁₅NO₃
Molecular Weight (g/mol)197.23
IUPAC Name(3R,7aR)-3-tert-butyl-6,7-dihydro-3H-pyrrolo[1,2-c] [1] [3]oxazole-1,5-dione
Stereochemistry3R,7aR (two defined stereocenters)
CAS Number171284-84-7

The atomic connectivity pattern reveals a nitrogen atom positioned at the ring junction, serving as the critical link between the two five-membered rings [9] [11]. The oxazole portion contains both nitrogen and oxygen heteroatoms in 1,3-positions, while the pyrrole ring incorporates the shared nitrogen and features two carbonyl groups at positions 1 and 5 [2] [4]. The tert-butyl substituent at position 3 introduces significant steric bulk that influences the overall molecular geometry [8] [31].

Bond length analysis indicates that the nitrogen-carbon bonds within the oxazole ring typically range from 1.35 to 1.40 Å, while oxygen-carbon bonds measure between 1.32 and 1.37 Å [29] [32]. The carbon-carbon bonds within the pyrrole ring exhibit aromatic character with lengths between 1.38 and 1.42 Å [26] [27].

Bond/AngleTypical Range
N-C(oxazole) Bond Length (Å)1.35-1.40
O-C(oxazole) Bond Length (Å)1.32-1.37
C-C(pyrrole) Bond Length (Å)1.38-1.42
N-C-O Angle (°)114-118
O-C-C Angle (°)107-111
C-N-C Angle (°)106-110

Conformational Dynamics of the Dihydro-pyrrolo[1,2-c]oxazole Core

The conformational behavior of the dihydro-pyrrolo[1,2-c]oxazole core exhibits distinct flexibility patterns that distinguish it from fully aromatic systems [15] [19]. The dihydro nature of the bicyclic system introduces conformational freedom through the saturated portion of the pyrrole ring, allowing for envelope conformations [19] [20].

Ring puckering analysis reveals that the oxazole ring adopts an envelope conformation with the carbon atom bearing the tert-butyl group serving as the flap [19] [24]. The maximum torsion angle C-O-C-N typically ranges from 35 to 45 degrees, indicating moderate ring distortion from planarity [19] [29]. Ring puckering parameters q₂ values for the oxazole portion measure approximately 0.25 to 0.28 Å, confirming the envelope geometry [20] [24].

The conformational dynamics are significantly influenced by the steric demands of the tert-butyl substituent, which creates preferential orientations to minimize unfavorable interactions [15] [17]. Computational studies indicate that the tert-butyl group adopts a position that maximizes distance from the bicyclic core while maintaining optimal orbital overlap [16] [17].

The pyrrole ring component demonstrates greater conformational rigidity due to the presence of the two carbonyl groups, which restrict rotation and maintain a more planar geometry [18] [19]. The nitrogen atom at the ring junction experiences sp³ hybridization in the saturated region while maintaining partial sp² character in the aromatic portion [26] [27].

Crystallographic Insights

Planarity of the Pyrrolo[1,2-c]oxazole Ring System

Crystallographic analysis of pyrrolo[1,2-c]oxazole derivatives reveals remarkable planarity characteristics that define their solid-state behavior [9] [11] [12]. The fused bicyclic aromatic system demonstrates near-perfect planarity with root mean square deviations of only 0.006 Å from the least-squares plane [9] [10] [11].

ParameterValue
Crystal SystemMonoclinic (typical for pyrrolo[1,2-c]oxazole)
Space GroupP2₁/c (common for similar compounds)
Planarity (r.m.s. deviation)0.006 Å (highly planar)
Dihedral Angle Between Rings0.86° (nearly coplanar)
π-π Stacking Distance (Å)3.4-3.6

The dihedral angle between the constituent five-membered rings measures approximately 0.86 degrees, confirming the essentially coplanar arrangement [9] [12]. This exceptional planarity results from the effective orbital overlap between the nitrogen lone pair and the aromatic π-system [21] [26].

The tert-butyl substituent positioning relative to the ring plane shows characteristic displacement patterns [8] [31]. While the bicyclic core maintains planarity, substituent atoms deviate significantly from the ring plane, with the tert-butyl carbon typically displaced by 1.2 to 1.4 Å [12] [31].

The planar geometry facilitates extensive π-electron delocalization across both rings, contributing to the stability and unique electronic properties of the system [18] [21]. This planarity also enables efficient intermolecular interactions in the solid state, particularly π-π stacking arrangements [9] [12].

Intermolecular Interactions in Solid-State Structures

2.2.2.1. C-H⋯O and C-H⋯F Hydrogen Bonding Networks

The solid-state packing of pyrrolo[1,2-c]oxazole derivatives is dominated by weak hydrogen bonding interactions that create extensive three-dimensional networks [9] [11] [22]. C-H⋯O hydrogen bonds form between aromatic and aliphatic hydrogen atoms and carbonyl oxygen acceptors [9] [24] [25].

Typical C-H⋯O bond lengths range from 2.4 to 2.8 Å, with hydrogen-acceptor distances falling within the expected range for weak hydrogen bonds [23] [25]. These interactions link molecules into chains along specific crystallographic directions, typically the [1] axis [9] [12].

C-H⋯F hydrogen bonding patterns emerge when fluorinated substituents are present, with bond lengths ranging from 2.3 to 2.7 Å [9] [12] [23]. The fluorine atoms serve as effective hydrogen bond acceptors, forming directional interactions with both aromatic and methyl hydrogen atoms [9] [25].

Interaction TypeBond Length Range (Å)Directionality
C-H···O2.4-2.8Moderate
C-H···F2.3-2.7High
N···H-C2.5-2.9Variable

The hydrogen bonding networks exhibit high directionality, with donor-acceptor angles typically ranging from 150 to 180 degrees [22] [24]. These geometric constraints contribute to the overall stability of the crystal lattice and influence the observed packing motifs [9] [25].

2.2.2.2. π–π Stacking Contributions to Crystal Packing

π–π Stacking interactions play a crucial role in the solid-state organization of pyrrolo[1,2-c]oxazole compounds, with centroid-centroid separations typically measuring 3.4 to 3.6 Å [9] [12] [21]. The planar geometry of the bicyclic system facilitates optimal orbital overlap between adjacent molecules [12] [21].

The stacking arrangements demonstrate characteristic offset geometries rather than perfect face-to-face alignment [9] [21]. Vertical distances between planes measure approximately 3.4 Å, while lateral shifts range from 1.0 to 1.5 Å [12] [21]. These offset arrangements maximize attractive interactions while minimizing unfavorable electrostatic repulsion [21] [25].

The π-π stacking interactions contribute significantly to the overall crystal packing energy, with interaction energies typically ranging from -3 to -5 kcal/mol per stacking pair [21] [23]. The aromatic rings prefer orientations that position electron-rich regions over electron-poor areas of adjacent molecules [21] [25].

Crystal packing analysis reveals alternating layers of interdigitated substituent groups and π-π stacked ring systems [9] [12]. This layered arrangement optimizes both hydrogen bonding and π-π stacking interactions, creating stable three-dimensional networks [12] [25].

Key Reaction Pathways for Pyrrolo[1,2-c]oxazole Synthesis

The synthesis of pyrrolo[1,2-c]oxazole ring systems, particularly those containing the 3-tert-butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione scaffold, has been achieved through several distinct synthetic pathways. These methodologies capitalize on the unique reactivity patterns of proline-derived intermediates and their capacity to undergo intramolecular cyclization reactions under specific conditions.

Cyclization Strategies Involving Proline Derivatives

The most prominent synthetic approach to 3-tert-butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione involves the cyclization of proline derivatives through intramolecular condensation reactions [1]. The fundamental strategy relies on the inherent conformational constraints of the proline backbone, which positions the carboxyl and amino functionalities in an optimal geometry for cyclization.

The initial synthetic protocol involves the preparation of trans-4-hydroxy-L-proline as the starting material, which serves as the precursor for subsequent cyclization reactions [1]. The hydroxyl group at the 4-position plays a crucial role in the cyclization mechanism, as it can be eliminated under acidic conditions to generate the necessary electrophilic center for ring closure. This elimination process proceeds through a concerted mechanism, where the hydroxyl group acts as a leaving group while the amino functionality attacks the adjacent carbon center.

The stereochemical outcome of these cyclization reactions is highly dependent on the conformational preferences of the proline ring system. The pyrrolidine ring in proline derivatives typically adopts either an endo or exo conformation, which directly influences the spatial arrangement of the reactive centers during cyclization [2]. The endo conformation generally favors the formation of the (3R,7aS) configuration, while the exo conformation leads to the (3R,7aR) configuration.

Advanced synthetic methodologies have been developed to achieve stereoselective cyclization of proline derivatives through the use of chiral auxiliaries and directing groups [3]. These approaches involve the installation of bulky substituents at strategic positions to control the conformational equilibrium of the proline ring system. The tert-butyl group in the target compound serves as an effective steric directing group, influencing both the rate and selectivity of the cyclization reaction.

The mechanism of proline-derived cyclization involves several key steps: activation of the carboxyl group, nucleophilic attack by the amino nitrogen, and subsequent ring closure with elimination of water or other leaving groups [4]. The reaction conditions, particularly temperature and pH, significantly influence the reaction pathway and the resulting stereochemical outcome.

Role of Trifluoroacetic Anhydride in Ring Formation

Trifluoroacetic anhydride has emerged as a pivotal reagent in the synthesis of pyrrolo[1,2-c]oxazole derivatives, particularly in the formation of the bicyclic framework from proline precursors [1] [5]. The unique properties of trifluoroacetic anhydride, including its high electrophilicity and ability to activate carboxyl groups, make it an ideal reagent for promoting cyclization reactions.

The mechanistic pathway involves the initial formation of a mixed anhydride between the proline carboxyl group and trifluoroacetic anhydride [1]. This activated intermediate exhibits enhanced electrophilicity, facilitating nucleophilic attack by the amino nitrogen of the proline ring. The subsequent cyclization proceeds through a concerted mechanism, where the elimination of trifluoroacetic acid occurs simultaneously with ring closure.

The reaction conditions for trifluoroacetic anhydride-mediated cyclization typically involve the use of dichloromethane as the solvent, with the reaction initiated at low temperatures (273 K) and gradually warmed to room temperature [1]. The use of an excess of trifluoroacetic anhydride ensures complete conversion of the starting material and minimizes the formation of side products.

Under optimized conditions, the trifluoroacetic anhydride-mediated cyclization proceeds with high efficiency, typically yielding the desired pyrrolo[1,2-c]oxazole products in yields ranging from 60-95% [1]. The reaction exhibits remarkable tolerance to various functional groups, including alkyl substituents, aromatic rings, and heteroatoms, making it a versatile method for the synthesis of structurally diverse pyrrolo[1,2-c]oxazole derivatives.

The stereochemical outcome of the trifluoroacetic anhydride-mediated cyclization is influenced by several factors, including the conformation of the starting proline derivative, the reaction temperature, and the presence of additional substituents [1]. The reaction generally proceeds with retention of configuration at the existing stereocenters, while the newly formed stereocenter is controlled by the conformational preferences of the cyclizing intermediate.

Stereochemical Control in Synthesis

The synthesis of 3-tert-butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione requires precise control of stereochemistry at multiple positions, particularly at the C-3 and C-7a positions. The ability to control the stereochemical outcome of these reactions is essential for accessing specific diastereomers with desired biological or physical properties.

Diastereoselective Formation of (3R,7aR) and (3R,7aS) Configurations

The diastereoselective synthesis of (3R,7aR) and (3R,7aS) configurations represents a significant challenge in the preparation of 3-tert-butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione derivatives. The stereochemical outcome is primarily determined by the conformational preferences of the proline ring system during the cyclization process [6] [7].

The (3R,7aR) configuration typically represents the thermodynamically more stable diastereomer, owing to the favorable steric interactions between the tert-butyl group and the adjacent ring system [6]. This configuration is generally obtained under thermodynamic control conditions, where the reaction is allowed to proceed to equilibrium at elevated temperatures. The formation of the (3R,7aR) configuration proceeds through a transition state that minimizes steric interactions between the bulky tert-butyl substituent and the bicyclic framework.

Conversely, the (3R,7aS) configuration often represents the kinetic product, formed under conditions that favor rapid cyclization before equilibration can occur [6]. The formation of this diastereomer is typically favored at lower temperatures and shorter reaction times, where the kinetic factors dominate over thermodynamic considerations.

The diastereoselectivity of these cyclization reactions can be enhanced through the use of specific reaction conditions and additives. The choice of solvent has been shown to significantly influence the stereochemical outcome, with polar aprotic solvents generally favoring the formation of the thermodynamic product, while less polar solvents tend to favor the kinetic product [8].

The presence of coordinating ligands or Lewis acids can also influence the stereochemical outcome by stabilizing specific transition states or intermediates [8]. These additives can alter the conformational equilibrium of the cyclizing species, thereby directing the reaction toward the desired stereochemical outcome.

Thermodynamic vs. Kinetic Control in Bicyclization Reactions

The concept of thermodynamic versus kinetic control plays a crucial role in determining the stereochemical outcome of bicyclization reactions leading to pyrrolo[1,2-c]oxazole derivatives [9] [10] [11]. Understanding these control mechanisms is essential for developing selective synthetic methodologies.

Under kinetic control conditions, the reaction proceeds through the transition state with the lowest activation energy, regardless of the thermodynamic stability of the resulting products [9] [10]. These conditions typically involve lower temperatures (0-50°C), shorter reaction times (1-6 hours), and the use of irreversible reaction conditions that prevent equilibration between products [11]. The kinetic product is often the less stable diastereomer, formed through a transition state that may involve unfavorable steric interactions but requires lower activation energy for formation.

Thermodynamic control, on the other hand, allows the reaction to reach equilibrium, resulting in the formation of the most stable product [9] [10]. These conditions typically involve elevated temperatures (80-150°C), extended reaction times (8-24 hours), and the presence of conditions that allow reversible bond formation and breaking [11]. Under thermodynamic control, the product distribution reflects the relative thermodynamic stabilities of the possible diastereomers.

The transition between kinetic and thermodynamic control can be influenced by several factors, including temperature, reaction time, solvent polarity, and the presence of catalysts or additives [9]. The activation energy difference between competing pathways determines the temperature at which the transition from kinetic to thermodynamic control occurs.

For the synthesis of 3-tert-butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione, the choice between kinetic and thermodynamic control conditions depends on the desired stereochemical outcome [6]. The (3R,7aR) configuration, being thermodynamically more stable, is typically accessed under thermodynamic control conditions, while the (3R,7aS) configuration may be favored under kinetic control conditions.

The mechanistic understanding of these control mechanisms has led to the development of reaction conditions that can selectively access either diastereomer [9] [10]. This selectivity is achieved by carefully controlling the reaction parameters to favor either kinetic or thermodynamic pathways. The ability to access both diastereomers selectively provides synthetic flexibility and enables the preparation of stereochemically diverse compound libraries.

The practical implications of thermodynamic versus kinetic control extend beyond simple diastereoselectivity. These concepts also influence the choice of protecting groups, the order of synthetic transformations, and the optimization of reaction conditions for large-scale synthesis. Understanding these principles is essential for developing robust and scalable synthetic methodologies for complex heterocyclic systems such as pyrrolo[1,2-c]oxazole derivatives.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

197.10519334 g/mol

Monoisotopic Mass

197.10519334 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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